![molecular formula C22H23NO2S3 B13978635 5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a complex organic compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent electronic properties, making them valuable in various applications, particularly in organic electronics and photovoltaics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diketopyrrolopyrrole core, which is achieved through a condensation reaction between a suitable diketone and a primary amine.
Thiophene Substitution: The diketopyrrolopyrrole core is then functionalized with thiophene groups through a Stille coupling reaction. This involves the use of a palladium catalyst and organotin reagents.
Octyl Chain Addition: Finally, the octyl chain is introduced via a nucleophilic substitution reaction, typically using an alkyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, reflux conditions.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether, in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has a wide range of scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Electrochromic Devices: Employed in high-contrast electrochromic devices for smart windows and displays.
Sensing Materials: Utilized in the development of sensors for detecting various chemical and biological analytes.
Polymeric Memory Devices: Applied in the fabrication of memory devices due to its stable electronic properties.
Wirkmechanismus
The mechanism of action of 5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is primarily based on its electronic properties. The compound acts as a semiconductor, facilitating the transport of charge carriers (electrons and holes) through its conjugated π-system. This property is crucial for its applications in organic electronics and photovoltaics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly[2,7-(9,9-di-octyl-fluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole]: Known for its use in organic light-emitting diodes (OLEDs) and OPVs.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene): Used in OFETs and OPVs due to its high charge mobility.
Uniqueness
5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione stands out due to its unique combination of a diketopyrrolopyrrole core and thiophene substituents, which provide excellent electronic properties and stability. This makes it particularly suitable for high-performance organic electronic devices .
Eigenschaften
Molekularformel |
C22H23NO2S3 |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
5-octyl-1,3-dithiophen-2-ylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H23NO2S3/c1-2-3-4-5-6-7-12-23-21(24)17-18(22(23)25)20(16-11-9-14-27-16)28-19(17)15-10-8-13-26-15/h8-11,13-14H,2-7,12H2,1H3 |
InChI-Schlüssel |
UXBLVDILNAQZJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)C3=CC=CS3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


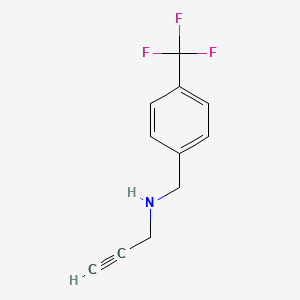
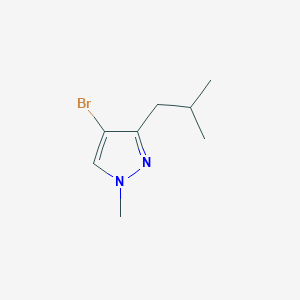
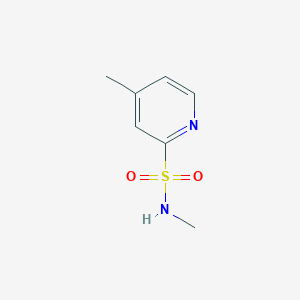
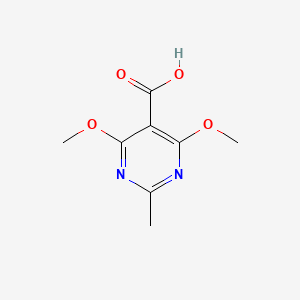
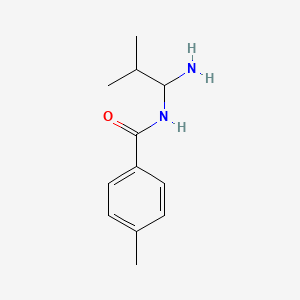
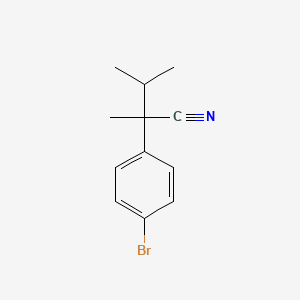
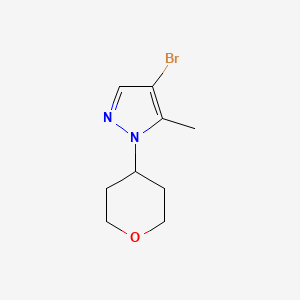
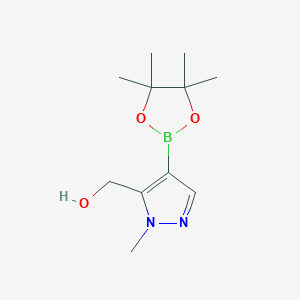
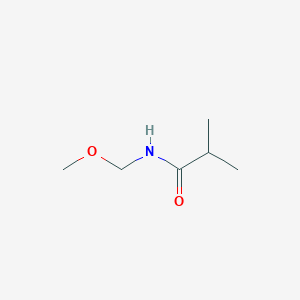
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)
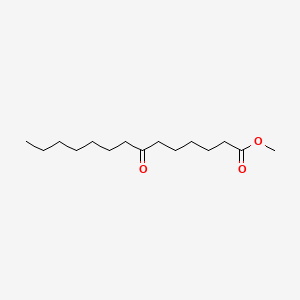
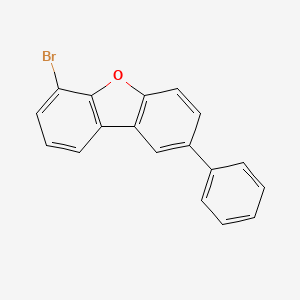
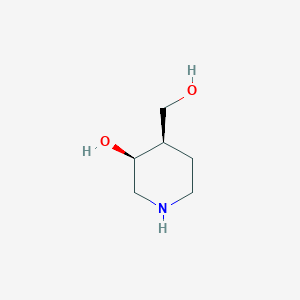
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)
